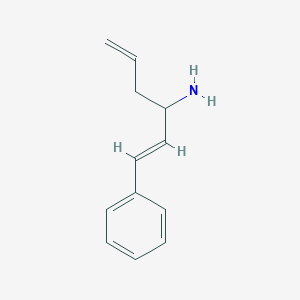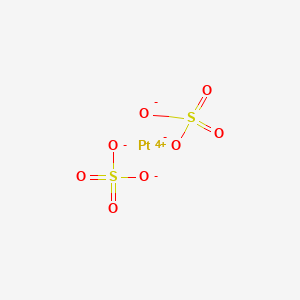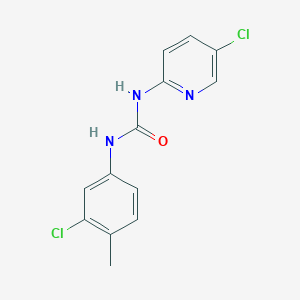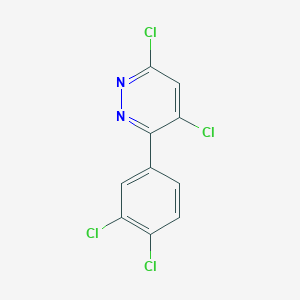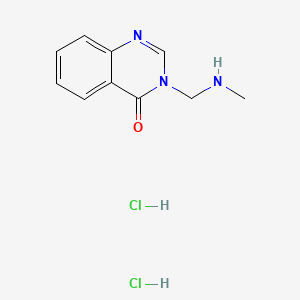
3-Hydroxy-4-methylphenyltrimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-methylphenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H16BrNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group, a methyl group, and a trimethylammonium group attached to a benzene ring, along with a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methylphenyltrimethylammonium bromide typically involves the quaternization of 3-Hydroxy-4-methylaniline with trimethylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-Hydroxy-4-methylaniline} + \text{Trimethylamine} + \text{Brominating agent} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-methylphenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral molecule.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products
Oxidation: Formation of 3-Hydroxy-4-methylbenzaldehyde or 3-Hydroxy-4-methylacetophenone.
Reduction: Formation of 3-Hydroxy-4-methylphenyltrimethylamine.
Substitution: Formation of 3-Hydroxy-4-methylphenyltrimethylammonium chloride or iodide.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-methylphenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane interactions and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-methylphenyltrimethylammonium bromide involves its interaction with biological membranes and proteins. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes, while the hydroxyl group can form hydrogen bonds with target molecules. This dual interaction can disrupt membrane integrity and inhibit the function of membrane-bound proteins, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyltrimethylammonium bromide (DTAB)
- Tetradecyltrimethylammonium bromide (TTAB)
- Hexadecyltrimethylammonium bromide (CTAB)
Uniqueness
Compared to these similar compounds, 3-Hydroxy-4-methylphenyltrimethylammonium bromide has a unique structure due to the presence of the hydroxyl and methyl groups on the benzene ring. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications where other quaternary ammonium compounds may not be effective.
Eigenschaften
CAS-Nummer |
64046-33-9 |
|---|---|
Molekularformel |
C10H16BrNO |
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
(3-hydroxy-4-methylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO.BrH/c1-8-5-6-9(7-10(8)12)11(2,3)4;/h5-7H,1-4H3;1H |
InChI-Schlüssel |
XFKVYSOSXFBGIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](C)(C)C)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


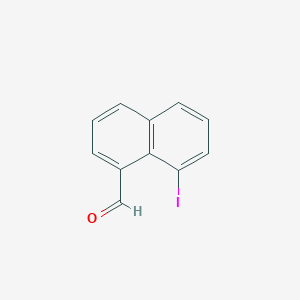
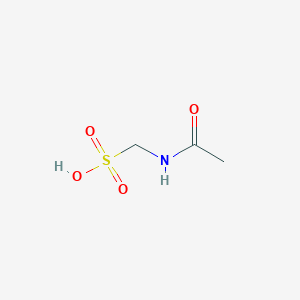

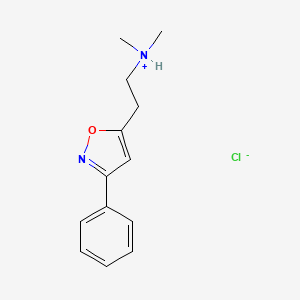
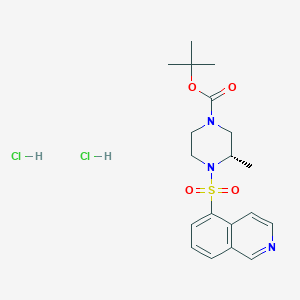
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
